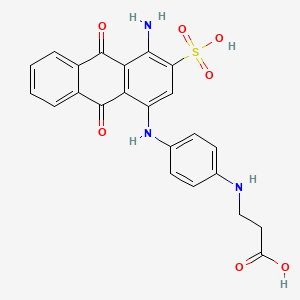

N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine

Description

N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine (CAS: 62155-80-0) is a sulfonated anthraquinone derivative with a molecular formula of C₂₃H₁₉N₃O₇S and a molecular weight of 481.48 g/mol . Its structure features a 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) core substituted with an amino group at position 4, a sulfonic acid group at position 3, and a phenyl-beta-alanine moiety at position 1. The compound exhibits moderate hydrophilicity (LogP = 0.783) due to the sulfonic acid group, which enhances water solubility compared to non-sulfonated anthraquinones . It is commonly analyzed via reverse-phase HPLC using acetonitrile/water mobile phases, suggesting applications in analytical chemistry or pharmaceutical quality control . Industrial-grade purity (99%) is available, indicating its use in large-scale synthesis or dye manufacturing .

Properties

CAS No. |

62155-80-0 |

|---|---|

Molecular Formula |

C23H19N3O7S |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

3-[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]anilino]propanoic acid |

InChI |

InChI=1S/C23H19N3O7S/c24-21-17(34(31,32)33)11-16(26-13-7-5-12(6-8-13)25-10-9-18(27)28)19-20(21)23(30)15-4-2-1-3-14(15)22(19)29/h1-8,11,25-26H,9-10,24H2,(H,27,28)(H,31,32,33) |

InChI Key |

KHQMJGFYBHFROY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NCCC(=O)O)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine typically involves multiple steps:

Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene.

Introduction of Amino and Sulpho Groups: Amino and sulpho groups are introduced through nitration followed by reduction and sulfonation reactions.

Coupling with Beta-Alanine: The final step involves coupling the anthraquinone derivative with beta-alanine under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: Reduction reactions can occur at the carbonyl groups of the anthraquinone core.

Substitution: Substitution reactions can take place at the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

Chemistry

Dye Synthesis: The compound’s anthraquinone structure makes it a candidate for dye synthesis.

Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.

Biology

Biological Staining: Due to its chromophoric properties, it could be used in biological staining techniques.

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

Textile Industry: Used in the production of dyes and pigments for textiles.

Material Science:

Mechanism of Action

The mechanism of action of N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine would depend on its specific application. For instance, in biological systems, it might interact with specific enzymes or receptors, altering their activity. The anthraquinone core could intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on modifications to the anthraquinone core, substituents, or linker groups:

Physical and Chemical Properties

- LogP : The target compound (LogP = 0.783) is more hydrophilic than fluorinated analogs like Compound 9 (estimated LogP > 4 due to perfluorinated chains) . Brominated derivatives (e.g., ) likely have higher LogP values due to bromine’s hydrophobic nature.

- Solubility: The sulfonic acid group in the target compound enhances aqueous solubility compared to non-sulfonated anthraquinones (e.g., 10a ).

- Stability : Sulfonic acid groups confer acidity and stability in aqueous media, whereas brominated analogs () may exhibit photodegradation due to bromine’s heavy atom effect .

Biological Activity

N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine, also known as Acid Violet 48, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

- Chemical Name : this compound

- CAS Number : 72243-90-4

- Molecular Formula : C37H38N2Na2O9S2

- Molecular Weight : 764.82 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

- Cellular Metabolism Modulation : The compound influences cellular metabolism by affecting the synthesis and degradation of key metabolites, which can enhance energy production in cells .

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance cognitive function and protect against neuronal damage caused by oxidative stress .

3. Muscle Performance Enhancement

Similar to beta-alanine, this compound may play a role in enhancing muscle performance by increasing carnosine levels in muscle tissues. Carnosine acts as a buffer for hydrogen ions produced during intense exercise, potentially delaying fatigue .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.